molecular formula C21H21NO7 B2647653 3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate CAS No. 919741-84-7

3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2647653
CAS No.: 919741-84-7
M. Wt: 399.399
InChI Key: OWXYPGJFJBWKBX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chromen-7-yl group, a dimethylcarbamate group, and multiple methoxy groups attached to phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and could involve various types of reactions depending on the conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups .

Scientific Research Applications

Synthesis and Complexation Studies

Researchers have developed dihydroxy-3-(3,4-dimethoxyphenyl)-2H-chromenones and their derivatives through a synthetic route involving 2,3,4-trihydroxybenzaldehyde and methoxyphenylacetic acid. These compounds, including novel chromenone crown ethers, have been analyzed for their complexation abilities with sodium and potassium ions, highlighting their potential applications in molecular recognition and sensor design (Gündüz et al., 2006).

Ligand Synthesis for Metal Complexes

Another study focused on the synthesis of highly substituted pyrazoles from 3-methoxycarbonyl-2-methyl- or 3-dimethoxyphosphoryl-2-methyl-substituted 4-oxo-4H-chromones. These pyrazoles were used as ligands to form complexes with platinum(II) and palladium(II), illustrating the compound's versatility in coordination chemistry and potential applications in catalysis and materials science (Budzisz et al., 2004).

Molecular Characterization and Activity Studies

A novel selective COX-2 inhibitor, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, was characterized through X-ray crystallographic analysis and in silico studies. This work provides insights into molecular conformations and binding interactions, underscoring the compound's therapeutic potential and applicability in drug design (Rullah et al., 2015).

Exploring Novel Properties

Research on chromene compounds, including variations with methoxy and dimethoxy substituents, has revealed crystalline state photochromism. This property opens up new possibilities for these compounds in optical materials, including data storage and photo-switchable devices (Hobley et al., 2000).

Antibacterial and Anti-inflammatory Activities

A study on compounds based on coumarin-pyrazole hybrids, including those with methoxy and dimethoxy groups, demonstrated significant antibacterial and anti-inflammatory activities. These findings suggest potential applications in the development of new chemotherapeutics (Chavan & Hosamani, 2018).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-5-methoxy-4-oxochromen-7-yl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-22(2)21(24)29-13-9-17(27-5)19-18(10-13)28-11-14(20(19)23)12-6-7-15(25-3)16(8-12)26-4/h6-11H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXYPGJFJBWKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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